N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(15-2-1-9-21-15)17-7-8-19-14(12-5-6-12)10-13(18-19)11-3-4-11/h1-2,9-12H,3-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKWQWMGRPFXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide typically involves the formation of the pyrazole ring followed by the attachment of the thiophene carboxamide group. One common method involves the cyclization of a suitable precursor to form the pyrazole ring, followed by a coupling reaction to introduce the thiophene carboxamide moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a fundamental building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it and create derivatives with varied properties, which can be useful in drug development and materials science.
Catalytic Properties
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide has been investigated for its potential as a catalyst in chemical reactions. Its ability to facilitate reactions while maintaining high selectivity makes it a candidate for further research in catalytic applications.
Biological Applications
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. Specifically, it has been studied for its effects on various enzyme targets involved in disease pathways, making it relevant in the development of therapeutic agents .
Anticancer Research
The pyrazole scaffold, which is integral to the compound's structure, is widely recognized in medicinal chemistry for its role in developing protein kinase inhibitors (PKIs). These inhibitors are crucial in targeted cancer therapies due to their ability to disrupt cancer cell signaling pathways .
Case Study: Farnesyltransferase Inhibitors
A notable study identified a class of farnesyltransferase inhibitors derived from similar scaffolds as this compound. These inhibitors demonstrated significant potency against human farnesyltransferase, suggesting that compounds with similar structures could lead to effective anticancer therapies .
Medicinal Applications
Therapeutic Potential
The compound's ability to inhibit specific proteins involved in disease pathways positions it as a promising candidate for therapeutic applications. Its structural features allow for modifications that may enhance its efficacy and reduce side effects, making it suitable for drug development.
Research Findings
A study focusing on pyrazole derivatives highlighted their importance in designing targeted therapies against various forms of cancer. The findings suggest that compounds like this compound could play a vital role in advancing cancer treatment strategies .
Industrial Applications
Material Development
In addition to its biological significance, this compound may find applications in developing new materials. Its unique chemical properties can be harnessed to create innovative materials with specific functionalities, such as improved conductivity or stability under varying conditions.
Pesticide Formulations
Research into related compounds indicates potential applications in agricultural chemistry, particularly as components of pesticide formulations. The structural characteristics of this compound could contribute to developing effective pest control agents .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can influence the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
A notable structural analogue is N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide (Patent Compound A, ). Both compounds share the thiophene-2-carboxamide group but differ significantly in their substituents:
- Target Compound : Features a pyrazole ring with cyclopropyl substituents and an ethyl linker.
- Patent Compound A: Incorporates a quinoline-pyrimidine core with tetrahydrofuran and piperidine substituents.
The pyrazole-ethyl-thiophene architecture in the target compound suggests a compact, rigid structure compared to Patent Compound A’s extended quinoline-pyrimidine system. This difference likely influences solubility, bioavailability, and target selectivity.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is outlined below:
The target compound’s lower molecular weight and moderate LogP suggest better membrane permeability, while Patent Compound A’s polar groups may enhance solubility but reduce blood-brain barrier penetration.
Metabolic Stability
In contrast, Patent Compound A’s tetrahydrofuran and piperidine moieties may introduce metabolic soft spots (e.g., oxidative cleavage of ethers or amines) .
Research Findings and Implications
- Thiophene-2-carboxamide Derivatives : Widely explored in drug discovery for their ability to engage targets via hydrogen bonding and hydrophobic interactions. The patent listing of Patent Compound A underscores the therapeutic relevance of this scaffold .
- Pyrazole vs. Quinoline Cores: Pyrazole-containing compounds are frequently associated with anti-inflammatory and kinase-inhibitory activity, whereas quinoline derivatives are prevalent in anticancer and antimalarial research.
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₇H₂₁N₃OS
- Molecular Weight : 315.4 g/mol
- CAS Number : 2310153-68-3
The compound primarily targets Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) , which are crucial in regulating the cell cycle. By interacting with these proteins, it may influence cell proliferation and growth, suggesting potential applications in cancer therapy.
Antitumor Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor effects. A study highlighted that similar compounds showed inhibitory activity against various tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations .
Anti-inflammatory Effects
Pyrazole derivatives have also been noted for their anti-inflammatory properties. For instance, compounds within this class can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated cells . This suggests that this compound may also possess similar anti-inflammatory capabilities.
Antimicrobial Activity
Several studies have reported moderate to excellent antimicrobial activities for pyrazole derivatives against various bacterial and fungal strains. For example, compounds were tested against Staphylococcus aureus and Candida albicans, demonstrating effective minimum inhibitory concentrations (MIC) around 250 µg/mL .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications to the pyrazole ring or the thiophene moiety may enhance potency or selectivity against specific biological targets. For instance, the presence of dicyclopropyl groups has been associated with improved binding affinity to CDK2.
Case Studies
- Antitumor Efficacy : In a study evaluating various pyrazole derivatives, this compound demonstrated significant antiproliferative effects on human cancer cell lines. The IC50 values were reported in the low micromolar range, indicating strong potential for development as an anticancer agent .
- Inflammation Model : In vitro assays showed that the compound effectively reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), suggesting its utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group transformations. For example, pyrazolyl-thiophene derivatives are typically synthesized by reacting thiophene-2-carboxamide intermediates with substituted pyrazoles under reflux in polar solvents like ethanol or acetonitrile. Crystallization from DMF or ethanol/water mixtures yields pure products (64–76% yields) . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., acetonitrile for fast reflux reactions ).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH, C=O, C=N) with absorption peaks at 1650–1750 cm⁻¹ for carbonyl groups .
- ¹H/¹³C NMR : Resolves structural features like cyclopropyl protons (δ 0.8–1.2 ppm) and pyrazole/ethyl-thiophene linkages (δ 3.5–4.5 ppm for ethylenic protons) .
- Mass Spectrometry : Confirms molecular weight via M⁺ peaks (e.g., m/z 331.39 for related thiophene-pyrazole hybrids ).
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Purification via recrystallization (e.g., DMF for high-melting-point compounds ) or column chromatography using silica gel and ethyl acetate/hexane eluents. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .
Advanced Research Questions
Q. How can structural ambiguities in pyrazole-thiophene hybrids be resolved?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines dihedral angles and crystal packing. For example, SC-XRD of N-(2-nitrophenyl)thiophene-2-carboxamide revealed dihedral angles of 8.5–13.5° between aromatic rings and intramolecular C–H···O interactions . Computational tools (e.g., DFT) can validate experimental geometries by optimizing bond lengths and angles .
Q. What strategies address low yields in cyclopropane-functionalized pyrazole synthesis?
- Methodological Answer : Low yields (e.g., 65–70% ) may stem from steric hindrance in cyclopropane groups. Solutions include:
- Using bulky base catalysts (e.g., triethylamine) to deprotonate intermediates .
- Microwave-assisted synthesis to accelerate reaction kinetics .
- Screening alternative solvents (e.g., THF or DCM) to improve solubility of cyclopropyl intermediates .
Q. How do substituents on the pyrazole ring influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with varied substituents (e.g., 3,5-dicyclopropyl vs. 4-methoxyphenyl groups ) and testing against biological targets. For example, thiadiazole analogs in showed antimicrobial activity via membrane disruption, which can be evaluated using MIC assays . Computational docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like CYP450 .
Q. How can competing side reactions during thiophene-pyrazole coupling be minimized?
- Methodological Answer : Competing pathways (e.g., over-alkylation) are controlled by:
- Strict stoichiometric ratios (1:1 for amine-carbonyl coupling) .
- Low-temperature reactions (0–5°C) to suppress exothermic side reactions .
- In situ FTIR monitoring to detect intermediate formation .
Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies in reported melting points for similar compounds?
- Methodological Answer : Variations (e.g., 160–162°C vs. 180–182°C for triazepine derivatives ) may arise from polymorphic forms or solvent residues. Techniques:
- Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
- Elemental analysis to confirm stoichiometry and solvent-free crystals .
Q. Why do NMR spectra of pyrazole-ethyl-thiophene hybrids show splitting anomalies?
- Methodological Answer : Anomalies (e.g., unexpected doublets) may result from restricted rotation of the ethyl linker or paramagnetic impurities. Solutions:
- Variable-temperature NMR to study rotational barriers .
- Chelation with EDTA to remove metal contaminants .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
